
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Applications
Studies have demonstrated the potential of derivatives containing the 1,3,4-thiadiazole moiety for antibacterial and antifungal applications. For example, derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity, showing promising results against various strains of bacteria and fungi (Akhaja & Raval, 2012).
Anti-Tubercular Agents
Compounds with the thiadiazolyl-imino-indolinone structure have been explored for their anti-tubercular properties, contributing to the development of potential treatments for tuberculosis (Akhaja & Raval, 2012).
Anticancer Activity
The anticancer activity of 1,3,4-thiadiazole derivatives has been a significant area of research. Compounds have shown cytotoxicity against cancer cell lines, including breast and prostate cancer cells. Some derivatives have demonstrated the ability to protect DNA against oxidative damage, indicating potential as chemotherapeutic agents or adjuvants (Gür et al., 2020). Furthermore, specific derivatives have exhibited encouraging anticancer activity and selectivity towards certain cell lines, suggesting a path for the development of targeted cancer therapies (Vaddula et al., 2016).
Anti-Inflammatory Agents
The exploration of thiadiazole compounds has extended into anti-inflammatory applications, with derivatives synthesized to evaluate their anti-inflammatory, ulcerogenic, and analgesic activities. Some compounds have shown significant activity with better ulcerogenic profiles compared to standard treatments, highlighting their therapeutic potential in managing inflammation and pain (Bhati & Kumar, 2008).
Angiotensin II Receptor Antagonists
Research has also explored the use of thiadiazole derivatives as angiotensin II receptor antagonists, showing potential for the treatment of hypertension and related cardiovascular conditions. These studies have found that certain derivatives can effectively inhibit the angiotensin II-induced pressor response, suggesting their utility in cardiovascular disease management (Kohara et al., 1996).
作用機序
Target of Action
Indoline derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.
Mode of Action
Indoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indoline derivatives , it can be inferred that the compound may influence multiple biochemical pathways
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-10(2)14(22)17-15-18-19-16(24-15)23-9-13(21)20-8-7-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWOHSPBMDFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)
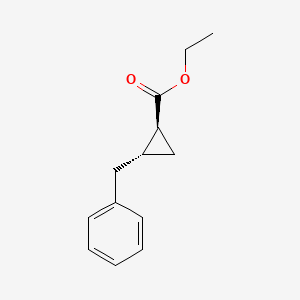

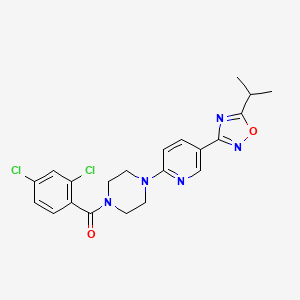
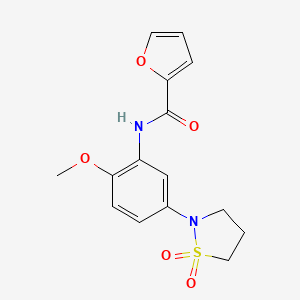


![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
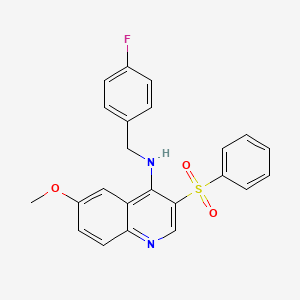
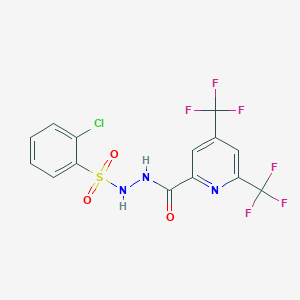
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2769382.png)
